rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole
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Overview
Description
rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole: is a complex organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its unique structural framework, which includes a cyclopentyl group fused to an octahydropyrrolo[3,4-c]pyrrole ring system
Preparation Methods
The synthesis of rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole involves several steps, typically starting with the construction of the pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride . The cyclopentyl group can be introduced through a series of cyclization reactions, often involving organocatalysts to ensure high stereoselectivity . Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Scientific Research Applications
rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis, making the compound relevant in cancer research .
Comparison with Similar Compounds
rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole can be compared with other pyrrole derivatives such as:
Pyrrole: The simplest member of the pyrrole family, used extensively in organic synthesis.
Pyrrolidine: A saturated analog of pyrrole, known for its presence in natural products and pharmaceuticals.
Tetrahydropyrrole: Another analog with a partially saturated ring, used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties, making it a valuable scaffold for developing new materials and drugs .
Properties
IUPAC Name |
(3aS,6aR)-5-cyclopentyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-4-11(3-1)13-7-9-5-12-6-10(9)8-13/h9-12H,1-8H2/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFHKZGZKSRXDO-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3CNCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C[C@H]3CNC[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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